molecular formula C6H12ClF2NO B1434797 (3,3-Difluoropiperidin-4-yl)methanol hydrochloride CAS No. 1783945-29-8

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Cat. No.: B1434797
CAS No.: 1783945-29-8
M. Wt: 187.61 g/mol
InChI Key: IWIOBEMDKUELNI-UHFFFAOYSA-N
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Description

“(3,3-Difluoropiperidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1783945-29-8 . It has a molecular weight of 187.62 and a molecular formula of C6H12ClF2NO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H12ClF2NO . This indicates that the molecule is composed of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere and at a temperature between 2-8°C .

Scientific Research Applications

Conformational Studies and Spectroscopy

  • The compound's structural dynamics and conformational equilibria have been studied using nuclear magnetic resonance (NMR) spectroscopy, highlighting its use in understanding the inversion rates and energy barriers in six-membered rings. This is crucial for designing compounds with desired physical and chemical properties (Yousif & Roberts, 1968).

Synthetic Pathways and Chemical Reactions

  • Research has been conducted on new synthetic pathways towards valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. These compounds are of interest due to their potential applications in organic and medicinal chemistry (Verniest et al., 2008).
  • The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been explored, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, indicating the versatility of piperidinyl compounds in organic synthesis (Zheng Rui, 2010).

Applications in Material Science

  • Studies on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical have been reported, where the relationship between magnetic properties and crystal-stacking structures was investigated. This research highlights the application of such compounds in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).

Catalysis and Reaction Mechanisms

  • Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals have been performed, where (3,3-Difluoropiperidin-4-yl)methanol hydrochloride derivatives could potentially play a role as intermediates or reactants in catalytic processes aimed at producing valuable chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).

Safety and Hazards

The safety information for “(3,3-Difluoropiperidin-4-yl)methanol hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Properties

IUPAC Name

(3,3-difluoropiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9-2-1-5(6)3-10;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIOBEMDKUELNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
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(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
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(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
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(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
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(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
Reactant of Route 6
(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

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